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molecular formula C12H12ClNO3 B8368018 2-(5-Chloro-2-nitrophenyl)cyclo-hexanone

2-(5-Chloro-2-nitrophenyl)cyclo-hexanone

Cat. No. B8368018
M. Wt: 253.68 g/mol
InChI Key: VNEMLBGNBWBDBG-UHFFFAOYSA-N
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Patent
US05164499

Procedure details

The reduction can also be carried out using Fe/acetic acid. A mixture of 0.784 g of iron, 1.62 mL of glacial acetic acid, 0.544 g of sodium acetate, and 1 g of 2-(5-chloro-2-nitrophenyl)cyclo-hexanone was refluxed in 80 mL of 4:1 (v/v) ethanol/water for 2 hr. The mixture was cooled, ethanol was evaporated, and the residue was extracted into methylene chloride. Work-up followed by column chromatography on silica yielded 0.160 g (20%) of the named product.
Name
ethanol water
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two
Quantity
1.62 mL
Type
reactant
Reaction Step Three
Quantity
0.544 g
Type
reactant
Reaction Step Three
Quantity
1 g
Type
reactant
Reaction Step Three
Name
Quantity
0.784 g
Type
catalyst
Reaction Step Three
Yield
20%

Identifiers

REACTION_CXSMILES
C(O)(=O)C.C([O-])(=O)C.[Na+].[Cl:10][C:11]1[CH:12]=[CH:13][C:14]([N+:24]([O-])=O)=[C:15]([CH:17]2[CH2:22][CH2:21][CH2:20][CH2:19][C:18]2=O)[CH:16]=1>C(O)C.O.[Fe].C(O)(=O)C.[Fe]>[Cl:10][C:11]1[CH:16]=[C:15]2[C:14](=[CH:13][CH:12]=1)[NH:24][C:18]1[CH2:19][CH2:20][CH2:21][CH2:22][C:17]2=1 |f:1.2,4.5,6.7|

Inputs

Step One
Name
ethanol water
Quantity
80 mL
Type
solvent
Smiles
C(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Fe].C(C)(=O)O
Step Three
Name
Quantity
1.62 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.544 g
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
1 g
Type
reactant
Smiles
ClC=1C=CC(=C(C1)C1C(CCCC1)=O)[N+](=O)[O-]
Name
Quantity
0.784 g
Type
catalyst
Smiles
[Fe]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
CUSTOM
Type
CUSTOM
Details
ethanol was evaporated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted into methylene chloride

Outcomes

Product
Name
Type
product
Smiles
ClC=1C=C2C=3CCCCC3NC2=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 0.16 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 19.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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